(R,R)-Lrrk2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26N6O |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

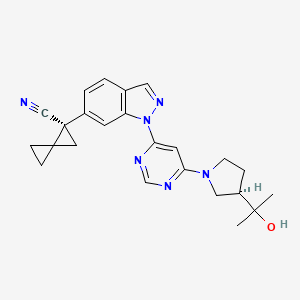

(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |

InChI |

InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1 |

InChI Key |

JCQABEJXHUSDMF-KOSHJBKYSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O |

Canonical SMILES |

CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |

Origin of Product |

United States |

Foundational & Exploratory

(R,R)-Lrrk2-IN-7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the study of neurodegenerative diseases, particularly Parkinson's Disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, often leading to a hyperactive kinase function. This gain-of-function is believed to drive the pathogenic cascade, making the development of potent and selective LRRK2 kinase inhibitors a primary focus for therapeutic intervention. (R,R)-Lrrk2-IN-7 is an isomer of the potent, selective, and CNS-penetrant LRRK2 kinase inhibitor, LRRK2-IN-7. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Kinase Inhibition

This compound, like its related compounds, functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket, it blocks the transfer of phosphate from ATP to LRRK2 substrates, thereby attenuating the downstream signaling events that contribute to cellular dysfunction and neurodegeneration. The most common pathogenic mutation, G2019S, which is located in the kinase domain, enhances this catalytic activity, making inhibitors like LRRK2-IN-7 particularly relevant for disease modification.

Data Presentation: Inhibitor Potency

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for LRRK2-IN-7 and other key LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant form of the LRRK2 protein.

| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Assay Type | Reference |

| LRRK2-IN-7 * | - | 0.9 | Biochemical | [1] |

| LRRK2-IN-1 | 13 | 6 | Biochemical | [2] |

| MLi-2 | - | 0.76 | Biochemical | [1] |

| PF-06447475 | 3 | 11 | Biochemical | [1] |

| CZC-54252 | 1.28 | 1.85 | Biochemical | [1] |

Note: The IC50 value for LRRK2-IN-7 is for the racemic mixture. This compound is an isomer of this compound.[1]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that integrates into several cellular signaling cascades. A key pathway involves its interaction with and phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations in LRRK2 enhance the phosphorylation of these substrates, leading to disruptions in cellular processes such as endolysosomal function and trafficking.

Caption: LRRK2 activation and signaling cascade via Rab GTPase phosphorylation.

The pathway begins with the recruitment of LRRK2 to organellar membranes, such as the Golgi apparatus and lysosomes, by Rab29.[3] This interaction promotes the activation of LRRK2's kinase domain. Activated LRRK2 then phosphorylates a subset of other Rab GTPases, including Rab8 and Rab10.[4][5] This phosphorylation event is a critical control point; it can alter the ability of Rab proteins to interact with their regulatory proteins, such as GDP dissociation inhibitors (GDI), effectively locking them on the membrane and disrupting their normal function in vesicle transport.[2] This disruption is linked to several pathological cellular phenotypes.[2][5] this compound directly inhibits the active LRRK2, preventing the phosphorylation of Rab substrates and mitigating these downstream effects. The phosphorylation status of Rabs is dynamically regulated, with phosphatases like PPM1H counteracting LRRK2 activity.[3]

Experimental Protocols

The characterization of LRRK2 inhibitors like this compound involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to the LRRK2 kinase domain.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the LRRK2 kinase domain by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An unlabeled inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A (specific composition provided by the manufacturer).

-

Serially dilute the test compound, such as this compound, in DMSO to create a concentration gradient (e.g., starting from 1 mM). Further dilute these into the Kinase Buffer.

-

Prepare a solution of LRRK2 protein (e.g., G2019S mutant) and Eu-anti-tag antibody in Kinase Buffer.

-

Prepare a solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the LRRK2 kinase/antibody mixture to all wells.

-

Initiate the reaction by adding 5 µL of the tracer solution to all wells.

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

(Protocol adapted from Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay for LRRK2 overview).[6]

Cellular Target Engagement Assay (pS935 LRRK2 Assay)

This assay quantifies the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of a specific serine residue on LRRK2 itself. Inhibition of LRRK2's catalytic activity leads to dephosphorylation at Ser910 and Ser935.[2]

Principle: Cells overexpressing LRRK2 are treated with the inhibitor. Following treatment, cell lysates are analyzed to quantify the levels of LRRK2 phosphorylated at Serine 935 (pS935) relative to the total LRRK2 protein levels. A reduction in the pS935/total LRRK2 ratio indicates target engagement and inhibition.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Transfect cells with a vector expressing tagged LRRK2 (WT or G2019S).

-

Allow cells to grow for 24-48 hours post-transfection.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 90 minutes). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

Detection (Western Blot or TR-FRET):

-

For Western Blot:

-

Separate lysate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for pS935-LRRK2 and total LRRK2.

-

Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.

-

Quantify band intensity using densitometry.

-

-

For TR-FRET (e.g., HTRF® assay):

-

Add cell lysates to a microplate.

-

Add a pair of detection antibodies: one targeting total LRRK2 labeled with a FRET donor (e.g., Eu3+-cryptate) and another targeting pS935-LRRK2 labeled with a FRET acceptor (e.g., d2).

-

Incubate to allow antibody binding.

-

Read the plate on a TR-FRET enabled reader and calculate the signal ratio.

-

-

-

Data Analysis:

-

Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.

-

Plot the normalized signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the cellular IC50 value.

-

(Protocol principles derived from multiple sources describing LRRK2 cellular assays).[2][7]

LRRK2 Inhibitor Characterization Workflow

The discovery and validation of a LRRK2 inhibitor follows a structured workflow, progressing from initial screening to detailed cellular and in vivo characterization.

Caption: A typical workflow for the characterization of LRRK2 kinase inhibitors.

The process begins with a high-throughput screen to identify initial "hit" compounds.[4][8] These hits are then confirmed and their potency determined in primary biochemical assays.[1] Promising compounds are profiled against a large panel of other kinases to ensure selectivity, a critical step to minimize off-target effects.[1] Further in vitro validation confirms the binding affinity and mode of action.[9] The workflow then moves to cell-based models to assess the compound's ability to inhibit LRRK2 in a physiological context and to evaluate potential cytotoxicity.[2] Finally, lead candidates advance to preclinical studies in animal models to evaluate their pharmacokinetic and pharmacodynamic properties, and ultimately, their efficacy in a disease-relevant model.[1]

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and pathological characterization of Lrrk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of LRRK2 inhibitors by using an ensemble of virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-Lrrk2-IN-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of (R,R)-Lrrk2-IN-7, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, kinase biology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a stereoisomer of Lrrk2-IN-7. Its specific stereochemistry is crucial for its biological activity.

Chemical Structure:

-

IUPAC Name: 4-(6-((R)-4-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)pyrimidin-4-yl)-1-((1s,4s)-4-cyanocyclohexyl)-1H-indazole-6-carbonitrile

-

CAS Number: 2307277-93-4[1]

-

SMILES: CC(C)(O)[C@@H]1CCN(C1)c2ncc(nc2)-c3cc4c(cn3)c(cc(c4)C#N)C#N

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C24H26N6O | [2] |

| Molecular Weight | 414.50 g/mol | |

| Solubility | DMSO: 100 mg/mL (241.25 mM) | [3] |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity, demonstrating significant potential for in vitro and in vivo studies.

In Vitro Activity:

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (LRRK2) | 0.9 nM | [3][4] | |

| BCRP IC50 | 0.12 µM | Human | [3][4] |

In Vivo Activity:

| Parameter | Value | Species | Conditions | Reference |

| EC50 (pS935 LRRK2 reduction) | 0.18 nM | Rat (brain striatum) | Acute (2 h) PK/PD study | [3] |

| Tolerability | No significant histopathology up to 100 mg/kg once a day | Rat | 7-day dose limiting toxicity study | [3][4] |

| AUCtot (at 100 mg/kg) | 330 µM·h | Rat | 7-day dose limiting toxicity study | [3][4] |

Selectivity:

This compound exhibits over 1000-fold selectivity for LRRK2 compared to a broad panel of other kinases, ion channels, and CYP enzymes.[3][4]

Signaling Pathways

LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase and a GTPase. Its signaling network is intricate and implicated in various cellular processes. Inhibition of LRRK2 kinase activity by compounds like this compound is a key therapeutic strategy being explored for Parkinson's disease.

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard method for measuring the kinase activity of recombinant LRRK2 in vitro using a radioactive isotope.

Materials:

-

Recombinant LRRK2 protein (e.g., GST-tagged)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)

-

ATP solution (10 mM)

-

MgCl2 solution (20 mM)

-

[γ-³²P]ATP

-

This compound or other inhibitors dissolved in DMSO

-

5x Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture. The final DMSO concentration should not exceed 1%.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP, MgCl2, MBP, and [γ-³²P]ATP. A typical final concentration is 100 µM ATP.

-

Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[5]

-

Stop the reaction by adding 5x Laemmli sample buffer.[5]

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into MBP and LRRK2 (autophosphorylation) using a phosphorimager.

-

Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.

Cellular Assay for LRRK2 pS935 Inhibition

This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase activity in cells.

Materials:

-

HEK293 cells or other suitable cell line overexpressing LRRK2

-

Cell culture medium and supplements

-

This compound or other inhibitors dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2

-

Secondary antibodies (HRP-conjugated)

-

Western blot apparatus and reagents

-

Chemiluminescence detection system

Procedure:

-

Plate the LRRK2-overexpressing cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare samples for western blotting by adding Laemmli sample buffer and boiling.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against pS935-LRRK2 and total-LRRK2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities for pS935-LRRK2 and total-LRRK2.

-

Normalize the pS935 signal to the total LRRK2 signal for each sample.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC50 value.

In Vivo Pharmacodynamic Study in Rodents

This protocol provides a general framework for evaluating the in vivo efficacy of an LRRK2 inhibitor by measuring the reduction of pS935 LRRK2 in rodent brain tissue.

Materials:

-

This compound or other inhibitors formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)[3]

-

Rodents (e.g., rats or mice)

-

Oral gavage needles or other appropriate dosing equipment

-

Anesthesia and surgical tools for tissue collection

-

Homogenization buffer with protease and phosphatase inhibitors

-

Equipment for tissue homogenization (e.g., dounce homogenizer or bead beater)

-

Western blot or ELISA reagents for pS935 and total LRRK2 detection

Procedure:

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Prepare the dosing formulation of this compound at the desired concentration. A common vehicle can be prepared by mixing DMSO, PEG300, Tween-80, and saline.[3]

-

Administer the inhibitor or vehicle control to the animals via the desired route (e.g., oral gavage).

-

At a specified time point after dosing (e.g., 2 hours for an acute study), euthanize the animals.[3]

-

Rapidly dissect the brain and isolate the region of interest (e.g., striatum).

-

Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Clarify the homogenate by centrifugation to obtain the protein lysate.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of pS935-LRRK2 and total-LRRK2 in the lysates using western blotting or a quantitative immunoassay (e.g., ELISA).

-

Normalize the pS935 signal to the total LRRK2 signal for each animal.

-

Compare the pS935/total LRRK2 ratio in the inhibitor-treated group to the vehicle-treated group to determine the in vivo target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel LRRK2 inhibitor.

Caption: Preclinical Workflow for LRRK2 Inhibitor Development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R,R)-LRRK2-IN-7_TargetMol [targetmol.com]

- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LRRK2 Inhibition in Neuroscience: A Profile of MLi-2

Disclaimer: Initial searches for the compound "(R,R)-Lrrk2-IN-7" did not yield specific information in the public domain. It is possible that this is an internal designation, a novel compound not yet described in published literature, or a typographical error. This guide will therefore focus on a well-characterized, potent, and selective LRRK2 inhibitor, MLi-2 , as a representative tool compound for studying the role of LRRK2 in neuroscience. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of LRRK2 kinase inhibitors.

Introduction to LRRK2 and Its Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neuroscience, primarily due to its strong genetic linkage to Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[1][2] Many of these pathogenic mutations, most notably G2019S, lead to a hyperactive kinase state, suggesting that inhibition of LRRK2's kinase activity could be a viable therapeutic strategy.[1][2] LRRK2 inhibitors are therefore crucial research tools for elucidating the physiological and pathological functions of this complex enzyme and for developing potential disease-modifying therapies for PD and other neurodegenerative disorders.

MLi-2 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has been extensively characterized in both in vitro and in vivo models.[1][2][3][4][5][6] Its favorable pharmacological properties make it an excellent tool compound for investigating the downstream consequences of LRRK2 inhibition in the central nervous system.

Mechanism of Action of MLi-2

MLi-2 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[7] This competitive inhibition prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby blocking its catalytic activity. The primary downstream effect of LRRK2 inhibition by MLi-2 is the dephosphorylation of its substrates.

One of the most well-validated substrates of LRRK2 is a subset of Rab GTPases, with Rab10 being a prominent member.[8] LRRK2 phosphorylates Rab10 at the Threonine 73 (T73) residue within its effector-binding domain. This phosphorylation event is a critical readout of LRRK2 kinase activity in cellular and in vivo systems. Treatment with MLi-2 leads to a rapid and dose-dependent decrease in the phosphorylation of Rab10 at T73.[8][9]

Furthermore, LRRK2 undergoes autophosphorylation at several sites, including Serine 1292 (S1292), which is considered a marker of its kinase activity.[10][11] While not a direct autophosphorylation site, the phosphorylation of Serine 935 (S935) is also widely used as a reliable biomarker of LRRK2 kinase activity, as its phosphorylation is dependent on overall kinase function.[11][12] MLi-2 treatment effectively reduces the phosphorylation of both S1292 and S935, providing further evidence of its potent inhibitory action.[1][9][12][13]

Quantitative Data for MLi-2

The potency and selectivity of MLi-2 have been quantified across various assays. The following table summarizes key quantitative data for this inhibitor.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| In Vitro Kinase Assay | Purified LRRK2 | IC50 | 0.76 | [1][2][4][5][6] |

| Cellular Assay (pSer935) | LRRK2 in cells | IC50 | 1.4 | [1][2][5][6] |

| Radioligand Binding Assay | LRRK2 | IC50 | 3.4 | [1][2][5][6] |

| Cellular Assay (pSer1292) | Wild-Type LRRK2 in LUHMES cells | IC50 | 21.2 pM | [9] |

| Cellular Assay (pSer1292) | G2019S LRRK2 in LUHMES cells | IC50 | 1.45 | [9] |

| Cellular Assay (pThr73 Rab10) | Wild-Type LRRK2 in LUHMES cells | IC50 | 0.78 | [9] |

| Cellular Assay (pThr73 Rab10) | G2019S LRRK2 in LUHMES cells | IC50 | 2.31 | [9] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and how this is blocked by MLi-2.

References

- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MLi-2 | LRRK2 | TargetMol [targetmol.com]

- 7. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 12. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (R,R)-Lrrk2-IN-7: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide details the discovery and development of (R,R)-Lrrk2-IN-7, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making its kinase activity a prime therapeutic target. This compound, also referred to as compound 25 in its primary publication, emerged from a focused drug discovery program aimed at developing brain-penetrant LRRK2 inhibitors with potential for disease modification in Parkinson's disease.

Data Presentation

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Kinase Assay | LRRK2 (Wild-Type) | 0.9 |

| Cellular Assay (pS935 LRRK2) | LRRK2 G2019S (SH-SY5Y cells) | 0.3 |

| Cellular Assay (pS935 LRRK2) | Human PBMCs | 2.6 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| LRRK2 | >99 |

| Over 400 other kinases | >1000-fold selectivity |

Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

| Species | Parameter | Value |

| Rat | Brain Penetration (AUCbrain/AUCplasma) | Good |

| Rat | In vivo Efficacy (pS935 LRRK2 inhibition in brain striatum) | EC50 = 0.18 nM |

| Rat | 7-day Dose Limiting Toxicity Study | Tolerated up to 100 mg/kg/day |

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and development of this compound are provided below.

LRRK2 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay quantifies the ability of a compound to inhibit LRRK2 kinase activity by measuring the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

-

Recombinant human LRRK2 (Wild-Type)

-

LanthaScreen™ Tb-anti-pLRRKtide antibody

-

GFP-LRRKtide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing LRRK2 enzyme and GFP-LRRKtide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the reaction by adding 10 µL of a solution containing Tb-anti-pLRRKtide antibody in TR-FRET dilution buffer.

-

Incubate for 30 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm with excitation at 340 nm.

-

Calculate the emission ratio (520/490) and plot the results against the compound concentration to determine the IC50 value.

Cellular LRRK2 pS935 Inhibition Assay (Western Blot)

This assay measures the inhibition of LRRK2 autophosphorylation at serine 935 in a cellular context, which serves as a biomarker for LRRK2 kinase activity.

Materials:

-

SH-SY5Y cells stably overexpressing LRRK2 (e.g., G2019S mutant)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate SH-SY5Y-LRRK2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2, and loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal. Plot the normalized values against the compound concentration to determine the cellular IC50.

Rat Brain Pharmacodynamic (PD) Assay

This in vivo assay assesses the ability of this compound to inhibit LRRK2 kinase activity in the brain of a living organism.

Materials:

-

Sprague-Dawley rats

-

This compound formulated for oral administration

-

Anesthesia

-

Dissection tools

-

Homogenization buffer (e.g., lysis buffer with protease and phosphatase inhibitors)

-

Western blot or ELISA materials for pS935-LRRK2 and total LRRK2 detection

Procedure:

-

Dose rats orally with this compound at various concentrations or with the vehicle control.

-

At a specified time point post-dosing (e.g., 2 hours), euthanize the rats and dissect the striatum from the brain.

-

Homogenize the striatal tissue in ice-cold homogenization buffer.

-

Clarify the homogenates by centrifugation and determine the protein concentration of the supernatants.

-

Analyze the levels of pS935-LRRK2 and total LRRK2 in the brain homogenates using either Western blotting (as described above) or a sensitive ELISA.

-

Calculate the percentage of pS935-LRRK2 inhibition for each dose group relative to the vehicle-treated group.

-

Plot the percent inhibition against the plasma or brain concentration of this compound to determine the in vivo EC50.

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and the mechanism of its inhibition.

Caption: LRRK2 signaling pathway and inhibition by this compound.

This compound Discovery and Development Workflow

This diagram outlines the logical progression of experiments and decision points in the discovery and development of this compound.

LRRK2 Protein Kinase Function in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] A significant body of evidence points to the kinase activity of the LRRK2 protein as a central driver of pathology.[3][4] Pathogenic mutations, most notably G2019S, are considered "gain-of-function," leading to abnormally elevated kinase activity.[1][2][5] This hyperactivation is believed to trigger a cascade of downstream cellular events, including disruption of vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to the neurodegeneration characteristic of PD.[1][6][7] Consequently, LRRK2 kinase has emerged as a promising therapeutic target for the development of disease-modifying therapies for Parkinson's disease.[3][4][8] This guide provides an in-depth technical overview of the LRRK2 protein kinase function, its role in PD, key experimental methodologies, and associated signaling pathways.

LRRK2 Kinase Activity and Pathogenic Mutations

The LRRK2 protein is a large, multi-domain protein that includes a serine/threonine kinase domain.[9][10] The kinase activity of LRRK2 is tightly regulated under normal physiological conditions. However, several mutations linked to PD have been shown to increase this activity. The most prevalent of these is the G2019S mutation, located within the kinase domain, which can increase kinase activity by 2- to 5-fold.[5] Other pathogenic mutations, such as those in the ROC-COR domains (e.g., R1441C/G/H, Y1699C), also lead to increased kinase activity, albeit through different mechanisms that likely involve alterations in GTP binding and hydrolysis.[2] This "gain-of-function" is a critical aspect of LRRK2-mediated pathology, and inhibiting this enhanced kinase activity is the primary goal of many therapeutic strategies currently in development.[4][6][8][11]

Quantitative Analysis of LRRK2 Kinase Activity with Pathogenic Mutations

The following table summarizes the reported effects of common PD-associated LRRK2 mutations on its kinase activity.

| Mutation | Location | Effect on Kinase Activity | Fold Increase (approx.) | References |

| G2019S | Kinase Domain | Increased | 2-5x | [5][12] |

| I2020T | Kinase Domain | Increased (conflicting reports exist) | Variable | [2] |

| R1441C/G/H | ROC Domain | Increased | Variable | [2] |

| Y1699C | COR Domain | Increased | Variable | [2] |

LRRK2 Signaling Pathways in Parkinson's Disease

LRRK2 is implicated in a number of cellular signaling pathways, with its kinase activity playing a pivotal role. A key downstream pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking.[13][14][15]

LRRK2 and Rab GTPase Phosphorylation

LRRK2 directly phosphorylates several Rab proteins, including Rab8, Rab10, and Rab12, at a conserved threonine or serine residue within their switch II domain.[13][15] This phosphorylation event is enhanced by pathogenic LRRK2 mutations.[13][14] The phosphorylation of Rab proteins by LRRK2 is thought to modulate their function, impacting processes such as ciliogenesis and endo-lysosomal trafficking.[13][14] The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) has emerged as a robust biomarker for LRRK2 kinase activity in both preclinical models and clinical samples.[16][17][18]

Other Signaling Pathways

LRRK2 has also been linked to the MAPK signaling cascade, potentially through phosphorylation of MKKs (MAPK kinases).[10] Furthermore, there is evidence of interplay between LRRK2 and α-synuclein, the primary component of Lewy bodies, suggesting that LRRK2 may influence α-synuclein aggregation and clearance.[1][2]

Experimental Protocols for Assessing LRRK2 Kinase Function

A variety of assays are utilized to measure the kinase activity of LRRK2. These range from in vitro assays with purified components to cell-based assays that reflect the physiological context.

In Vitro LRRK2 Kinase Activity Assay

This assay directly measures the ability of purified LRRK2 to phosphorylate a substrate in a controlled environment.

Objective: To quantify the kinase activity of recombinant LRRK2.

Materials:

-

Recombinant LRRK2 (wild-type or mutant)

-

Kinase substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide)[19]

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 µM GDP, 2.5 mM MgCl2)[20]

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for mass spectrometry or luminescence-based readouts)

-

Reaction tubes

-

Incubator

-

Detection system (e.g., phosphorimager, mass spectrometer, luminometer)

Methodology:

-

Reaction Setup: In a reaction tube on ice, combine the kinase assay buffer, a known concentration of recombinant LRRK2, and the kinase substrate.

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100 µM. For radioactive assays, include [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer or, for mass spectrometry, an acidic stop solution (e.g., 0.1% formic acid).[20]

-

Detection and Analysis:

-

Radiolabeled Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen. Quantify the incorporation of ³²P into the substrate.[21]

-

Mass Spectrometry: Directly analyze the reaction mixture to determine the ratio of phosphorylated to unphosphorylated substrate.[20]

-

Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.[22][23]

-

Cellular Assay for LRRK2 Substrate Phosphorylation (pRab10)

This assay measures the level of phosphorylation of an endogenous LRRK2 substrate in a cellular context, providing a more physiologically relevant readout of kinase activity.

Objective: To quantify LRRK2-mediated Rab10 phosphorylation in cells.

Materials:

-

Cultured cells (e.g., HEK293, primary neurons, or patient-derived cells)

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Primary antibodies: anti-pT73-Rab10 and anti-total Rab10 or a loading control (e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency. If testing LRRK2 inhibitors, treat the cells with the compound for the desired time and concentration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-pT73-Rab10 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities for pT73-Rab10 and normalize to the total Rab10 or loading control signal.

References

- 1. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of LRRK2 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Assessment of LRRK2 Type II Inhibitors as Potential Therapeutics for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 9. LRRK2 in Parkinson's disease: protein domains and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 12. Genetic and pharmacological evidence that G2019S LRRK2 confers a hyperkinetic phenotype, resistant to motor decline associated with aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis | eLife [elifesciences.org]

- 15. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinct profiles of LRRK2 activation and Rab GTPase phosphorylation in clinical samples from different PD cohorts | Parkinson's Disease [michaeljfox.org]

- 18. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 19. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. youtube.com [youtube.com]

- 22. LRRK2 Kinase Enzyme System Application Note [promega.com]

- 23. promega.com [promega.com]

An In-depth Technical Guide to LRRK2 Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both serine/threonine kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][3][4] Pathogenic mutations, particularly within the kinase and GTPase domains, typically lead to a gain-of-function in its kinase activity, making LRRK2 a prime therapeutic target for neurodegenerative diseases.[3][5][6] This guide provides a comprehensive technical overview of the core LRRK2 signaling pathways, methodologies for its study, and quantitative data to support research and development efforts.

Core LRRK2 Signaling Pathways

LRRK2 is a central node in a complex network of signaling pathways, regulating a variety of cellular processes. Its dual enzymatic functions, a GTPase Roc domain and a serine/threonine kinase domain, are at the core of its regulatory roles.[2][7]

The LRRK2-Rab GTPase Axis

The most well-established signaling pathway downstream of LRRK2 involves the phosphorylation of a subset of Rab GTPases.[8] Rabs are master regulators of vesicular trafficking, and their phosphorylation by LRRK2 has profound implications for cellular homeostasis.[8][9]

Upstream Regulation: LRRK2 activity is tightly regulated. The protein 14-3-3 binds to phosphorylated Ser910 and Ser935 on LRRK2, maintaining it in an inactive conformation.[6][10][11] The GTPase Rab29 (also known as Rab7L1) can recruit LRRK2 to the Golgi apparatus and activate its kinase activity.[12][13]

Core Signaling Cascade: Activated LRRK2 phosphorylates several Rab proteins, with Rab8a and Rab10 being the most prominent substrates, on a conserved threonine residue within their switch II domain.[8][14][15] This phosphorylation event alters the ability of Rabs to interact with their downstream effectors. For instance, phosphorylated Rab10 has been shown to bind to RILPL1, which can inhibit ciliogenesis.[14]

Downstream Effects: The LRRK2-mediated phosphorylation of Rab GTPases has been shown to impact several cellular processes, including:

-

Endosomal and Lysosomal Trafficking: LRRK2 plays a role in the trafficking of vesicles to and from the late endosome.[16][17]

-

Autophagy: LRRK2 has been implicated in the regulation of autophagy, although its precise role as a positive or negative regulator is still under investigation.[18][19][20][21]

-

Synaptic Vesicle Endocytosis: LRRK2 can influence the recycling of synaptic vesicles at the presynaptic terminal.[9][22]

Involvement in Other Signaling Pathways

Beyond the Rab GTPase axis, LRRK2 has been shown to interact with and modulate other key signaling cascades.

-

MAPK Signaling: LRRK2 can act as a scaffold protein in the mitogen-activated protein kinase (MAPK) signaling pathway, potentially influencing the localization of pathway components without directly phosphorylating them.[16][20][23] It has been shown to interact with MKK3, MKK6, and MKK7.[24]

-

Wnt Signaling: LRRK2 can function as a scaffold in the canonical Wnt signaling pathway by bridging cytosolic components with the membrane-localized Wnt co-receptor LRP6.[1][5][25] Pathogenic LRRK2 mutations can impair this interaction and reduce Wnt signaling.[1][5]

Quantitative Data on LRRK2 Signaling

Kinase Activity of LRRK2 Mutants

Pathogenic mutations in LRRK2 generally lead to an increase in its kinase activity. The G2019S mutation, the most common cause of familial PD, has been shown to increase kinase activity by approximately 2- to 3-fold in vitro.[26]

| LRRK2 Variant | Relative Kinase Activity (Fold change vs. WT) | Reference |

| Wild-Type (WT) | 1.0 | N/A |

| G2019S | ~2-3 | [26] |

| R1441C/G | Variable (can be similar to or slightly higher than WT) | [27] |

| I2020T | ~1.4 (autophosphorylation) | [28] |

| H230R | ~3.1 (Rab10 phosphorylation) | [29] |

| A1440P | ~3.7 (Rab10 phosphorylation) | [29] |

LRRK2 Inhibitor Potency

A number of small molecule inhibitors targeting the kinase activity of LRRK2 have been developed. Their potency is typically measured as the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 (nM) | Reference |

| LRRK2-IN-1 | LRRK2 (WT) | 13 | [9][26] |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | [9][26] |

| GSK2578215A | LRRK2 (WT) | 10.9 | [26] |

| GSK2578215A | LRRK2 (G2019S) | 8.9 | [26] |

| MLi-2 | LRRK2 (G2019S) | 0.76 | [9] |

| PF-06447475 | LRRK2 (WT) | 3 | [21] |

| PF-06447475 | LRRK2 (G2019S) | 11 | [21] |

| HG-10-102-01 | LRRK2 (WT) | 20.3 | [26] |

| HG-10-102-01 | LRRK2 (G2019S) | 3.2 | [26] |

Kinetic Parameters of LRRK2

Understanding the kinetic parameters of LRRK2's kinase activity is crucial for designing effective assays and inhibitors.

| Substrate | LRRK2 Construct | KM (µM) | Vmax (units/mg) | Reference |

| LRRKtide | LRRK2 (WT) | 200 | 14 | [20] |

| Rab8A | LRRK2 (WT) | N/A | N/A | N/A |

Note: Comprehensive kinetic data for Rab substrates is still an active area of research.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring LRRK2 kinase activity using a radioactive ATP isotope.

Materials:

-

Recombinant LRRK2 protein

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerophosphate)

-

ATP solution (10 mM)

-

MgCl2 solution (20 mM)

-

[γ-32P]ATP

-

5x Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare a 20 µL reaction mix by adding kinase assay buffer to the recombinant LRRK2 protein.

-

If testing inhibitors, add them at the desired concentration (final volume not to exceed 0.5 µL).

-

Pre-incubate the LRRK2 and any inhibitors for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 5 µL of a kinase reaction master mix containing 10 mM ATP, 20 mM MgCl2, 2.5 µg MBP, and 0.5 µCi [γ-32P]ATP.

-

Incubate the reaction for 15 minutes at 30°C with gentle agitation.

-

Stop the reaction by adding 6.25 µL of 5x Laemmli sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize and quantify the phosphorylated MBP and LRRK2 autophosphorylation using a phosphorimager.

References

- 1. LRRK2 functions as a Wnt signaling scaffold, bridging cytosolic proteins and membrane-localized LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Parkinson’s disease kinase LRRK2 autophosphorylates its GTPase domain at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Use of Molecules that Stabilize the Interaction between LRRK2 Kinase and the 14-3-3 Adapter Protein as a Neuroprotective Therapy for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 4. researchgate.net [researchgate.net]

- 5. LRRK2 functions as a Wnt signaling scaffold, bridging cytosolic proteins and membrane-localized LRP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. GTPase Activity Plays a Key Role in the Pathobiology of LRRK2 | PLOS Genetics [journals.plos.org]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Binding of the Human 14-3-3 Isoforms to Distinct Sites in the Leucine-Rich Repeat Kinase 2 [frontiersin.org]

- 11. 14-3-3 binding maintains the Parkinson's associated kinase LRRK2 in an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 14. portlandpress.com [portlandpress.com]

- 15. Insights into the cellular consequences of LRRK2-mediated Rab protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 17. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Role of LRRK2 in Wnt Signaling In Vivo | Parkinson's Disease [michaeljfox.org]

- 20. Interaction of LRRK2 with kinase and GTPase signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 22. LRRK2 in Parkinson's disease: upstream regulation and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. LRRK2: an éminence grise of Wnt-mediated neurogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mind the Gap: LRRK2 Phenotypes in the Clinic vs. in Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

(R,R)-Lrrk2-IN-7: A Comprehensive Technical Profile of a Potent and Selective LRRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common and leads to increased kinase activity, making LRRK2 a prime therapeutic target for neuroprotective strategies in PD. This technical guide provides an in-depth analysis of the target selectivity profile of (R,R)-Lrrk2-IN-7, a potent and highly selective inhibitor of LRRK2 kinase activity.

This compound is an isomer of LRRK2-IN-7, a compound distinguished by its sub-nanomolar potency and remarkable selectivity, coupled with central nervous system (CNS) penetrance. This profile makes it a valuable tool for preclinical research into the physiological and pathophysiological roles of LRRK2 and a promising scaffold for the development of disease-modifying therapies for Parkinson's disease.

Quantitative Target Selectivity Profile

This compound exhibits exceptional potency and selectivity for LRRK2 kinase. The following tables summarize the available quantitative data on its inhibitory activity.

| Target | Parameter | Value | Notes |

| LRRK2 | IC50 | 0.9 nM | In vitro biochemical assay.[1][2] |

| LRRK2 pS935 (in rat striatum) | EC50 | 0.18 nM | In vivo pharmacodynamic marker of LRRK2 inhibition.[1] |

Table 1: Potency of this compound

| Off-Target Kinase | Parameter | Value | Assay Type |

| MAPK7 | EC50 | 160 nM | Cellular Assay |

| DCLK1 | - | Inhibition observed | KiNativ™ |

| CHEK2 | IC50 | >1 µM | KiNativ™ |

| MYLK (smMLCK) | IC50 | >1 µM | KiNativ™ |

| RPS6KA2 | IC50 | >1 µM | KiNativ™ |

Table 2: Off-Target Profile of the Related Inhibitor LRRK2-IN-1 (Note: This data is for LRRK2-IN-1 and serves as an indicator of the likely selectivity of this compound)[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of LRRK2 inhibitors like this compound.

| Experiment | Methodology |

| In Vitro LRRK2 Radiometric Kinase Assay | Objective: To determine the direct inhibitory activity of a compound on LRRK2 kinase activity. Procedure: 1. Recombinant LRRK2 protein (e.g., wild-type or G2019S mutant) is incubated with a generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide. 2. The inhibitor, at varying concentrations, is added to the reaction mixture. 3. The kinase reaction is initiated by the addition of [γ-³²P]ATP and MgCl₂. 4. The reaction is allowed to proceed at 30°C for a defined period (e.g., 15-60 minutes). 5. The reaction is stopped by the addition of SDS-PAGE loading buffer. 6. The reaction products are separated by SDS-PAGE. 7. The gel is dried and exposed to a phosphor screen to visualize and quantify the incorporation of ³²P into the substrate. 8. IC50 values are calculated from the dose-response curve. |

| Cellular LRRK2 pS935 Phosphorylation Assay (TR-FRET) | Objective: To measure the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of Serine 935 (pS935), a biomarker of LRRK2 activity. Procedure: 1. Cells (e.g., HEK293 or SH-SY5Y) are transduced with a vector expressing LRRK2 (e.g., BacMam LRRK2-GFP). 2. Transduced cells are plated in a multi-well plate (e.g., 384-well). 3. Cells are treated with a dilution series of the inhibitor for a specified time (e.g., 90 minutes). 4. Cells are lysed using a buffer containing a terbium (Tb)-labeled anti-LRRK2 pS935 antibody and protease/phosphatase inhibitors. 5. After incubation, the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm). 6. The ratio of the emission signals is proportional to the level of LRRK2 pS935. 7. EC50 values are determined from the inhibitor concentration-response curve. |

| Kinome-wide Selectivity Profiling (KINOMEscan™) | Objective: To assess the selectivity of an inhibitor across a broad range of human kinases. Procedure: 1. The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. 2. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. 3. The results are typically reported as the percentage of kinase remaining bound to the solid support in the presence of the test compound compared to a DMSO control, or as dissociation constants (Kd). 4. A lower percentage of remaining bound kinase indicates stronger binding of the inhibitor. |

Table 3: Detailed Methodologies for Key Experiments

Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Cellular pS935 Assay

Caption: Workflow for determining cellular potency of LRRK2 inhibitors.

Conclusion

This compound is a highly potent and selective, CNS-penetrant inhibitor of LRRK2 kinase activity. Its sub-nanomolar IC50 and excellent selectivity profile, inferred from data on closely related compounds, establish it as a superior tool for investigating the roles of LRRK2 in health and disease. The detailed experimental protocols provided herein offer a guide for its characterization and application in preclinical research. The continued development and study of inhibitors such as this compound hold significant promise for advancing our understanding of Parkinson's disease and for the development of novel therapeutic interventions.

References

- 1. Frontiers | Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk [frontiersin.org]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

basic principles of LRRK2 kinase inhibition

An In-Depth Technical Guide to the Core Principles of LRRK2 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). A significant body of evidence points to the kinase activity of the LRRK2 protein as a central driver of pathology, particularly through the hyperactivation caused by common mutations like G2019S. This has positioned LRRK2 as a premier therapeutic target for neuroprotective strategies in PD. This guide provides a detailed overview of the fundamental principles of LRRK2 kinase inhibition, including its signaling context, inhibitor classifications, and the key experimental methodologies used in its study.

The LRRK2 Kinase Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase. Its pathological effects are strongly linked to its kinase activity.[1] The primary physiological substrates of LRRK2 kinase are a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking.

Core Mechanism: LRRK2 phosphorylates these Rab proteins (including Rab3, Rab8, Rab10, and Rab12) within their Switch II domain.[2][3] This phosphorylation event is thought to interfere with the binding of Rab effectors and regulators, thereby disrupting critical cellular processes such as endosomal maturation, lysosomal function, and ciliogenesis.[3][4] Pathogenic mutations, most notably G2019S, enhance this kinase activity, leading to an accumulation of phosphorylated Rabs and subsequent cellular dysfunction, which is believed to contribute to neurodegeneration in Parkinson's disease.[2][5]

Below is a diagram illustrating the central role of LRRK2 in cellular signaling pathways.

Types of LRRK2 Kinase Inhibitors

The primary strategy for therapeutically targeting LRRK2 is the development of small molecule inhibitors that block its kinase activity. These inhibitors are broadly classified into two main types based on their binding mode to the kinase domain's ATP pocket.

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase. They occupy the same space as ATP and typically interact with the "hinge" region of the kinase domain. MLi-2 is a potent and selective preclinical Type I inhibitor widely used in research.[6][7]

-

Type II Inhibitors: These inhibitors bind to an inactive conformation of the kinase, often referred to as the "DFG-out" or "DYG-out" state in LRRK2.[6][8] They occupy the ATP pocket but also extend into an adjacent allosteric site that is only accessible when the kinase is inactive. This can offer greater selectivity. Ponatinib and GZD-824 are examples of broad-spectrum Type II inhibitors that bind LRRK2 with high affinity.[9][10]

The diagram below illustrates the distinct binding modes of Type I and Type II inhibitors.

Quantitative Data on LRRK2 Inhibitors

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). These values are determined through various biochemical and cellular assays. The tables below summarize reported potency data for several key LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant.

Table 1: Biochemical IC₅₀ Values of LRRK2 Inhibitors

| Inhibitor | Type | LRRK2 Target | IC₅₀ (nM) | Assay Conditions |

|---|---|---|---|---|

| LRRK2-IN-1 | I | WT | 13 | 100 µM ATP[11] |

| LRRK2-IN-1 | I | G2019S | 6 | 100 µM ATP[11] |

| MLi-2 | I | WT | 0.74 | In vitro kinase assay[7] |

| MLi-2 | I | G2019S | 0.38 | In vitro kinase assay[7] |

| GZD-824 | II | WT | 17 | 100 µM ATP[10] |

| GZD-824 | II | G2019S | 80 | 100 µM ATP[10] |

| Ponatinib | II | WT | 100 | 100 µM ATP[10] |

| Ponatinib | II | G2019S | 400 | 100 µM ATP[10] |

| Rebastinib | II | WT | 192 | 100 µM ATP[10] |

| Rebastinib | II | G2019S | 737 | 100 µM ATP[10] |

| PF-06447475 | I | WT | 3 | Biochemical assay[12] |

| PF-06447475 | I | G2019S | 11 | Biochemical assay[12] |

| Abivertinib | I | WT | 177.0 | In vitro kinase assay[1][13] |

| Abivertinib | I | G2019S | 410.3 | In vitro kinase assay[1][13] |

Table 2: Cellular IC₅₀ Values of LRRK2 Inhibitors (pS935 LRRK2 Inhibition)

| Inhibitor | Cell Line | LRRK2 Target | IC₅₀ (nM) | Assay Method |

|---|---|---|---|---|

| MLi-2 | HEK293 | WT | 2.1 | Western Blot[7] |

| MLi-2 | HEK293 | G2019S | 1.2 | Western Blot[7] |

| EB-42168 | Overexpression | WT | >5000 | Western Blot[14] |

| EB-42168 | Overexpression | G2019S | 54 | Western Blot[14] |

Key Experimental Protocols

Characterizing LRRK2 inhibitors requires a suite of robust biochemical and cellular assays. The following are detailed protocols for three foundational experiments.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of recombinant LRRK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

-

Recombinant LRRK2 protein (WT or mutant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

[γ-³²P]ATP (radiolabeled ATP)

-

LRRK2 inhibitor stock solution (in DMSO)

-

5x Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Phosphor screen and imager

Protocol:

-

Prepare Kinase Reactions: On ice, prepare reaction mixtures in 1.5 mL tubes. For a 50 µL final reaction volume, add Kinase Assay Buffer, 10 nM LRRK2 protein, and 0.5 µg/µL MBP.[15]

-

Add Inhibitor: Add the desired concentration of LRRK2 inhibitor or DMSO (vehicle control). The final DMSO concentration should not exceed 1%.

-

Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM.[16]

-

Incubation: Incubate the reaction for 60 minutes at 30°C with gentle agitation.[15][16]

-

Stop Reaction: Terminate the reaction by adding 12.5 µL of 5x Laemmli sample buffer.

-

SDS-PAGE: Boil the samples at 95°C for 5 minutes, then load onto an SDS-PAGE gel. Run the gel to separate the proteins by size. MBP will be a low molecular weight band.

-

Detection: Dry the gel and expose it to a phosphor screen. Image the screen to detect the radiolabeled, phosphorylated MBP.

-

Quantification: Quantify the band intensity using densitometry software to determine the level of kinase activity relative to the control.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that an inhibitor can enter cells and engage its target by measuring the phosphorylation status of LRRK2 (e.g., at Ser935) or its direct substrate Rab10 (at Thr73). Inhibition of LRRK2 kinase activity leads to a rapid dephosphorylation at these sites.[5][17]

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived fibroblasts)

-

Cell culture medium and supplements

-

LRRK2 inhibitor stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-pT73-Rab10, Mouse anti-total LRRK2, Mouse anti-total Rab10, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Western blotting equipment (gels, transfer system, membranes)

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response curve of the LRRK2 inhibitor (or DMSO control) for 90 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) and add Laemmli sample buffer. Boil for 5-8 minutes.[18]

-

SDS-PAGE and Transfer: Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2 and anti-β-actin) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the pS935/total LRRK2 ratio to determine the extent of target inhibition.

High-Throughput Cellular Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are suitable for high-throughput screening (HTS) of compound libraries. This protocol describes a homogenous assay to measure LRRK2 Ser935 phosphorylation in live cells.[19]

Materials:

-

U-2 OS or SH-SY5Y cells

-

BacMam LRRK2-GFP gene delivery reagent

-

Assay Medium (e.g., Opti-MEM I with 0.1% dialyzed FBS)

-

384-well assay plates (tissue-culture treated)

-

Compound library plates (with inhibitors in DMSO)

-

Lysis Buffer containing a Terbium (Tb)-labeled anti-pSer935-LRRK2 antibody

-

TR-FRET compatible plate reader

Protocol:

-

Cell Transduction: Transduce cells with BacMam LRRK2-GFP reagent according to the manufacturer's protocol. This creates a fusion protein where GFP can act as a FRET acceptor.[19][20]

-

Cell Plating: After 24 hours, harvest the transduced cells and plate them into 384-well assay plates (e.g., 10,000 cells in 20 µL per well). Incubate for 20-24 hours.

-

Compound Treatment: Add compounds from the library (typically 5 µL of a 5X stock) to the cells. Include DMSO-only wells as a negative control. Incubate for 90 minutes at 37°C.[20]

-

Lysis and Detection: Add 5 µL of 6X Lysis Buffer containing the Tb-labeled anti-pS935 antibody directly to each well. This lyses the cells and allows the antibody to bind to phosphorylated LRRK2-GFP.[19]

-

Incubation: Incubate the plate at room temperature for 2-3 hours in the dark to allow for antibody binding and signal stabilization.

-

Plate Reading: Read the plate on a TR-FRET reader, exciting at ~340 nm and measuring emissions at ~495 nm (Terbium donor) and ~520 nm (GFP acceptor).[19]

-

Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well. A decrease in the ratio indicates inhibition of LRRK2 kinase activity. Potent inhibitors ("hits") will show a significantly lower ratio compared to the DMSO control.

The following diagram outlines a typical workflow for identifying and validating LRRK2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of LRRK2 Inhibitors through Computational Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 17. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 18. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 19. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 20. tools.thermofisher.com [tools.thermofisher.com]

The Cellular Impact of LRRK2 Inhibition: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate cellular consequences of inhibiting Leucine-Rich Repeat Kinase 2 (LRRK2) is paramount in the quest for novel therapeutics, particularly for Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's, and the hyperactivity of the LRRK2 kinase is a key focus for drug discovery.[1] This guide provides an in-depth exploration of the cellular effects of LRRK2 inhibition, detailing key signaling pathways, experimental methodologies, and quantitative data to support further research and development.

LRRK2 Signaling and the Consequences of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at the crossroads of numerous cellular signaling pathways.[2][3] Its inhibition rever-berates through the cell, impacting a range of processes from vesicular trafficking and autophagy to cytoskeletal dynamics.

A primary and well-validated downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[4][5] This phosphorylation event is a critical readout of LRRK2 activity and is significantly reduced upon treatment with LRRK2 inhibitors.[6] The functional consequences of inhibiting this phosphorylation are profound, affecting processes such as ciliogenesis and lysosomal homeostasis.[4][7]

Inhibition of LRRK2 also leads to the dephosphorylation of LRRK2 itself at key serine residues, such as Ser910 and Ser935.[8][9] This dephosphorylation event disrupts the binding of 14-3-3 proteins, leading to a change in the subcellular localization of LRRK2, often causing it to redistribute into filamentous structures.[9][10]

Furthermore, LRRK2 has been implicated in the regulation of autophagy. While the precise mechanisms are still under investigation, some studies suggest that LRRK2 inhibition can stimulate the autophagic flux, a process that could be beneficial in neurodegenerative diseases characterized by the accumulation of misfolded proteins.[11][12]

Below is a diagram illustrating the core LRRK2 signaling pathway and the points of impact for its inhibitors.

Quantitative Assessment of LRRK2 Inhibition

The development of potent and selective LRRK2 inhibitors has been guided by robust cellular and biochemical assays. The following tables summarize key quantitative data for commonly used LRRK2 inhibitors and cellular readouts of their activity.

Table 1: Potency of Common LRRK2 Kinase Inhibitors

| Inhibitor | Target | IC50 (in vitro) | Cellular IC50 (pS935-LRRK2) | Reference(s) |

| LRRK2-IN-1 | LRRK2 | ~13 nM | ~100-200 nM | [8][11] |

| GNE-7915 | LRRK2 | ~2.3 nM | ~25 nM | [13] |

| MLi-2 | LRRK2 | ~0.76 nM | ~1-5 nM | [10] |

| BIIB122 (DNL201) | LRRK2 | Potent (specific values proprietary) | Potent (specific values proprietary) | [1][14] |

Table 2: Cellular Readouts for LRRK2 Kinase Activity Inhibition

| Cellular Marker | Effect of LRRK2 Inhibition | Typical Assay Method(s) | Key Advantages | Reference(s) |

| pS935-LRRK2 | Decreased phosphorylation | Western Blot, TR-FRET, ELISA | Robust and widely used pharmacodynamic marker. | [8][13][15] |

| pS1292-LRRK2 | Decreased autophosphorylation | Western Blot, Proximity Ligation Assay (PLA) | Direct measure of LRRK2 kinase activity. | [16][17][18] |

| pT73-Rab10 | Decreased phosphorylation | Western Blot, Mass Spectrometry | Direct measure of LRRK2 substrate phosphorylation. | [6][18][19] |